molecular formula C17H18ClFN2O2S B5630981 1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine

1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5630981
M. Wt: 368.9 g/mol
InChI Key: KQYIVFNSGJNNDD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine and related derivatives involves several steps, including the nucleophilic substitution of piperazine with sulfonyl chlorides and other reactions to introduce various functional groups. Notable examples include the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, indicating a method for incorporating the sulfonyl and phenyl groups onto a piperazine backbone (Borrmann et al., 2009). Another example involves the rapid synthesis of N,N′-disubstituted piperazines, showcasing a method for the efficient formation of piperazine derivatives, including those with fluorophenyl groups (Collins et al., 1992).

Molecular Structure Analysis X-ray crystallography has been extensively used to determine the molecular structures of piperazine derivatives. Studies reveal that the piperazine ring generally adopts a chair conformation, with various substituents influencing the overall molecular geometry. For instance, 1-benzhydryl-4-phenylmethane sulfonyl piperazine and similar compounds have been characterized to confirm their crystal structures, indicating the spatial arrangement of the sulfonyl and phenyl groups around the piperazine ring (Kumar et al., 2007).

Chemical Reactions and Properties The chemical properties of 1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine derivatives are influenced by their functional groups. These compounds participate in various chemical reactions, including those involving their sulfonyl and fluorophenyl groups, which can affect their binding affinity and selectivity towards biological targets. For instance, sulfonamide carbonic anhydrase inhibitors that incorporate piperazine moieties demonstrate significant inhibitory activity against human carbonic anhydrase isoforms, highlighting the chemical reactivity of the sulfonyl group in biological contexts (Congiu et al., 2015).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal structure analysis provides insights into the solid-state properties, which are crucial for understanding the material's stability and solubility. Investigations into compounds like 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine have elucidated their crystalline structure, offering valuable information on their physical characteristics (Naveen et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-15-3-1-14(2-4-15)13-24(22,23)21-11-9-20(10-12-21)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIVFNSGJNNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine

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